molecular formula C27H26ClN3OS B2770765 3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one CAS No. 689228-02-2

3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one

Cat. No. B2770765
M. Wt: 476.04
InChI Key: KOHIHIZICAXELH-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, a piperidine ring, and a quinazolinone ring . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been directed towards the synthesis and detailed structural analysis of novel quinazolinone derivatives. For instance, a study by Fatma et al. (2017) delved into the synthesis of a novel quinazolinone compound, employing Michael addition for its synthesis. The study extensively characterized the compound's molecular geometry, vibrational analysis, and other physical properties using X-ray crystallography and density functional theory (DFT) methods. This research underscores the compound's intricate molecular interactions and stability, providing a foundation for further chemical and pharmacological investigations (Fatma et al., 2017).

Antimicrobial Applications

Derivatives of quinazolinones have been synthesized and evaluated for their antimicrobial potential. A study by Desai et al. (2007) reported on the synthesis of new quinazolines, which were tested for their antibacterial and antifungal activities against various pathogens. The study indicates the potential of these compounds in developing new antimicrobial agents, highlighting the significance of the quinazolinone scaffold in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide derivatives with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer mechanisms. Gan et al. (2003) synthesized novel compounds demonstrating that the fluorescence of these molecules can be quenched by photo-induced electron transfer (PET) processes, highlighting their potential use in fluorescent probes and sensors (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIHIZICAXELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one

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